胡椒酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

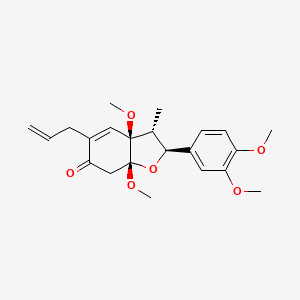

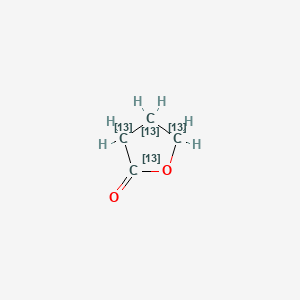

Piperenone is a compound that can be isolated from M. lilijporu . It is classified under Phenylpropanoids and Lignans . Its molecular formula is C22H28O6 and it has a molecular weight of 388.45 .

Physical And Chemical Properties Analysis

Piperenone has a molecular weight of 388.45 and a density of 1.2±0.1 g/cm3 . Its boiling point is 497.7±45.0 °C at 760 mmHg . The exact mass of Piperenone is 388.188599 and it has a LogP value of 3.60 .

科学研究应用

化学结构和拒食特性: 胡椒酮被认为是一种新的木脂素,从 Piper futokadzura Sieb 中分离得到,et Zucc。它被证明是一种具有特定化学结构的昆虫拒食物质 (Matsui & Munakata, 1976)。

抗炎和抗关节炎作用: 胡椒碱是黑胡椒提取物的一种成分,在人白细胞介素 1β 刺激的类纤维母细胞样滑膜细胞和大鼠关节炎模型中显示出抗炎、伤害感受和抗关节炎作用。这表明其作为关节炎治疗的药物或膳食补充剂的潜力 (Bang 等,2009)。

荜茇中的环己烷: 对荜茇的研究产生了新的含氧环己烷,包括胡椒烯醇 C 和胡椒烯醇 A 三乙酸酯,以及罕见的木脂素,如卡祖林 A 和胡椒酮 (Koul 等,1996)。

抗伤害感受、抗炎和胃抗溃疡活性: 来自 Piper aleyreanum 的精油显示出显着的抗伤害感受和抗炎作用以及胃保护作用,支持其在传统医学中的应用 (Lima 等,2012)。

抑制头颈部鳞状细胞癌: 胡椒碱,一种从长胡椒中提取的生物碱,通过与 Akt 对接抑制头颈部鳞状细胞癌,表明其作为此类癌症治疗剂的潜力 (Lv 等,2020)。

茴芹中生物活性代谢物: 茴芹根提取物表现出高抗氧化能力、选择性抗菌特性和对肿瘤细胞系的显着细胞毒性,将其识别为生物活性化合物的来源 (Batista 等,2019)。

胡椒碱在心肌缺血中的作用: 胡椒碱调节异丙肾上腺素诱导的大鼠心肌缺血,显示出抗氧化和抗血脂异常作用,表明其对心肌梗塞的治疗潜力 (Dhivya 等,2017)。

胡椒碱的代谢特征和安全性: 探索了胡椒碱在人体内的代谢,填补了现有研究的空白,并提出了进一步研究其在癌症治疗中的应用 (Moreira 等,2016)。

胡椒属植物中的酚类化合物和生物碱: 分析了各种胡椒属植物,产生了具有潜在药理活性的化合物,包括某些物种的新化合物和首次分离的化合物 (Parmar 等,1998)。

胡椒碱在椎间盘变性中的作用: 胡椒碱在大鼠椎间盘中表现出抗炎和抗分解代谢作用,表明其作为椎间盘变性治疗剂的潜力 (Li 等,2015)。

安全和危害

作用机制

Target of Action

Piperenone is an insect antifeeding substance . It has anti-platelet-activating factor (PAF) activities and is a PAF-acether antagonist . The primary target of Piperenone is the Platelet-activating factor receptor (PAFR), which plays a crucial role in mediating a variety of cellular responses, including platelet aggregation and degranulation, inflammation, and anaphylaxis .

Mode of Action

It is known to interact with its target, the pafr, and inhibit its activity . This interaction results in changes in cellular responses, such as reduced inflammation and platelet aggregation .

Biochemical Pathways

Given its anti-paf activities, it can be inferred that piperenone may influence the paf signaling pathway, which is involved in various physiological processes, including inflammation and platelet aggregation .

Result of Action

Given its anti-paf activities, it can be inferred that piperenone may exert anti-inflammatory effects at the molecular and cellular levels .

属性

IUPAC Name |

(2S,3R,3aS,7aR)-2-(3,4-dimethoxyphenyl)-3a,7a-dimethoxy-3-methyl-5-prop-2-enyl-3,7-dihydro-2H-1-benzofuran-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-7-8-16-12-21(26-5)14(2)20(28-22(21,27-6)13-17(16)23)15-9-10-18(24-3)19(11-15)25-4/h7,9-12,14,20H,1,8,13H2,2-6H3/t14-,20+,21+,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGFCSHMPLAHTK-WBBCYVCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2(C1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@]2([C@@]1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is Piperenone and where is it found?

A1: Piperenone is a neolignan, a type of natural product, first isolated from the plant Piper futokadzura. [, ] It has also been identified in Piper attenuatum fruits. []

Q2: What is the chemical structure of Piperenone?

A2: Piperenone is characterized as 5-allyl-3a, 7a-dimethoxy-2-(3, 4-dimethoxyphenyl)-3-methyl-2, 3, 3a, 6, 7, 7a-hexahydro-6-oxobenzofuran. [] The molecule possesses four asymmetric carbons, with the configurations at C-2 and C-3 deduced to be S-arrangements. []

Q3: What biological activities have been reported for Piperenone?

A3: Piperenone has demonstrated activity as an insect antifeedant. [, ] Research suggests it may also possess some antiviral properties, specifically against the Hepatitis B virus (HBV). A study found that at a concentration of 50 μM, Piperenone was able to suppress HBV e antigen production in vitro. [, ] Additionally, Piperenone has shown potential as a free radical scavenger in vitro, displaying activity against 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) radicals. []

Q4: Are there any other neolignans found alongside Piperenone?

A5: Yes, several other neolignans have been identified in the same plants as Piperenone. For example, Piper attenuatum fruits were found to contain denudatin B, iso-4’, 5’-dimethoxy-3, 4-methylenedioxy-2’-oxo-Δ3’,5’,8’-8.1’-lignan, lancifolin D, denudatin A, wallichinin, lancifolin C, 2-oxo-piperol B, and piperkadsin A. [] Similarly, Piper kadsura yielded compounds like futoquinol, (-)-galbelgin, meso-galgravin, piperlactam S, futoenone, and (+)-crotepoxide. [, ] Some of these neolignans displayed their own biological activities, such as antiviral and radical scavenging properties. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-Cyano-6-hydroxy-4-methyl-2-oxo-1H-pyridin-3-yl)diazenyl]-4-methoxybenzenesulfonic acid](/img/structure/B569079.png)